molecular formula C18H21BrN4O B14330560 1-[(6aR,9S)-5-bromo-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]-3-ethylurea CAS No. 110429-51-1

1-[(6aR,9S)-5-bromo-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]-3-ethylurea

Cat. No.: B14330560
CAS No.: 110429-51-1
M. Wt: 389.3 g/mol
InChI Key: NJYZPXMUHZWZKS-ZUZCIYMTSA-N
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Description

1-[(6aR,9S)-5-bromo-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]-3-ethylurea is a complex organic compound with a unique structure that includes a bromine atom, a methyl group, and an indoloquinoline core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(6aR,9S)-5-bromo-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]-3-ethylurea typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Indoloquinoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the indoloquinoline core.

    Methylation: The methyl group is introduced using methylating agents like methyl iodide or dimethyl sulfate.

    Urea Formation: The final step involves the reaction of the intermediate with ethyl isocyanate to form the urea derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-[(6aR,9S)-5-bromo-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]-3-ethylurea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of oxidized derivatives with altered functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with different nucleophiles replacing the bromine atom.

Scientific Research Applications

1-[(6aR,9S)-5-bromo-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]-3-ethylurea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[(6aR,9S)-5-bromo-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]-3-ethylurea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Nicergoline: A compound with a similar indoloquinoline core, used as a vasodilator and in the treatment of cognitive disorders.

    Metergoline: Another indoloquinoline derivative with serotonin receptor antagonist properties.

    Lisuride: A compound with structural similarities, used in the treatment of Parkinson’s disease and migraine.

Uniqueness

1-[(6aR,9S)-5-bromo-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]-3-ethylurea is unique due to its specific substitution pattern, including the bromine atom and the ethylurea group. These structural features confer distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

110429-51-1

Molecular Formula

C18H21BrN4O

Molecular Weight

389.3 g/mol

IUPAC Name

1-[(6aR,9S)-5-bromo-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]-3-ethylurea

InChI

InChI=1S/C18H21BrN4O/c1-3-20-18(24)21-10-7-12-11-5-4-6-14-16(11)13(17(19)22-14)8-15(12)23(2)9-10/h4-7,10,15,22H,3,8-9H2,1-2H3,(H2,20,21,24)/t10-,15+/m0/s1

InChI Key

NJYZPXMUHZWZKS-ZUZCIYMTSA-N

Isomeric SMILES

CCNC(=O)N[C@@H]1CN([C@@H]2CC3=C(NC4=CC=CC(=C34)C2=C1)Br)C

Canonical SMILES

CCNC(=O)NC1CN(C2CC3=C(NC4=CC=CC(=C34)C2=C1)Br)C

Origin of Product

United States

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